3,5-Diprenyl-4-hydroxyacetophenone
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Overview
Description
3,5-Diprenyl-4-hydroxyacetophenone is a naturally occurring compound isolated from the aerial parts of the plant Ageratina pazcuarensis. It has garnered interest due to its significant anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diprenyl-4-hydroxyacetophenone can be synthesized through the extraction from the dichloromethane extract of Ageratina pazcuarensis. The compound is isolated using chromatography and identified by spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance, and gas chromatography-mass spectrometry .
Industrial Production Methods
The use of chromatography and spectroscopic identification ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diprenyl-4-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
3,5-Diprenyl-4-hydroxyacetophenone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of prenylated phenolic compounds.
Industry: Utilized in the development of natural anti-inflammatory and antioxidant products.
Mechanism of Action
3,5-Diprenyl-4-hydroxyacetophenone exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Lacks the prenyl groups, resulting in different biological activities.
3,5-Diprenyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone group.
Uniqueness
3,5-Diprenyl-4-hydroxyacetophenone is unique due to its dual anti-inflammatory and antioxidant properties, which are enhanced by the presence of prenyl groups. These structural features contribute to its potent biological activities and make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3 |
InChI Key |
XVTRUNNIGJWXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C |
Origin of Product |
United States |
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